molecular formula C12H19NO2 B13311309 2-[(Tert-butylamino)methyl]-4-methoxyphenol

2-[(Tert-butylamino)methyl]-4-methoxyphenol

Cat. No.: B13311309
M. Wt: 209.28 g/mol
InChI Key: AZJNMOGBDZIYMH-UHFFFAOYSA-N
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Description

2-[(Tert-butylamino)methyl]-4-methoxyphenol is an organic compound with a complex structure that includes a tert-butylamino group, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butylamino)methyl]-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and crystallization is common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butylamino)methyl]-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-[(Tert-butylamino)methyl]-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Tert-butylamino)methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride
  • 2-(Tert-butylamino)ethyl methacrylate
  • 4-[(2-Benzyl(tert-butyl)amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Uniqueness

2-[(Tert-butylamino)methyl]-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(tert-butylamino)methyl]-4-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-9-7-10(15-4)5-6-11(9)14/h5-7,13-14H,8H2,1-4H3

InChI Key

AZJNMOGBDZIYMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)OC)O

Origin of Product

United States

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